

IUPAC name and synonyms for 4-(Chloromethyl)-2-isopropylthiazole.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Chloromethyl)-2-isopropylthiazole

Cat. No.: B1586742

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: 4-(Chloromethyl)-2-isopropylthiazole Abstract

In the intricate field of medicinal chemistry, thiazole derivatives represent a cornerstone scaffold, pivotal to the development of numerous therapeutic agents. This technical guide provides a comprehensive exploration of **4-(Chloromethyl)-2-isopropylthiazole**, a key heterocyclic building block. We will dissect its chemical identity, delineate a robust synthetic pathway grounded in the Hantzsch thiazole synthesis, and explore its significant applications, most notably as a critical intermediate in the synthesis of antiviral pharmaceuticals. This document is structured to serve as a practical and authoritative resource, blending established chemical principles with field-proven insights to support the endeavors of research scientists and drug development professionals.

Compound Identification and Physicochemical Profile

Unambiguous identification is the bedrock of chemical research and development. This section provides the systematic nomenclature, common synonyms, and essential physicochemical properties of the title compound.

Nomenclature

- IUPAC Name: The formal name assigned by the International Union of Pure and Applied Chemistry is 4-(chloromethyl)-2-(propan-2-yl)-1,3-thiazole.[1] This name precisely maps the molecule's architecture: a central 1,3-thiazole ring, an isopropyl (propan-2-yl) group at the second position, and a reactive chloromethyl group at the fourth position.
- Synonyms: In scientific literature, patents, and commercial listings, this compound is frequently referenced by several alternative names. Familiarity with these synonyms is crucial for exhaustive information retrieval.

Synonym	Identifier/Context
4-(Chloromethyl)-2-isopropylthiazole	Common Name[2][3]
2-Isopropyl-4-chloromethylthiazole	Alternative Name[4]
Thiazole, 4-(chloromethyl)-2-(1-methylethyl)-	CAS Index Name[5]
4-(chloromethyl)-2-(prop-2-yl)-1,3-thiazole	Systematic Synonym[4][6]

Structural and Physicochemical Data

The molecular structure and key properties are summarized below. This quantitative data is essential for reaction planning, analytical method development, and safety assessments.

Caption: 2D structure of 4-(chloromethyl)-2-(propan-2-yl)-1,3-thiazole.

Property	Value	Source(s)
CAS Registry Number	40516-57-2	[2][3][7]
Molecular Formula	C ₇ H ₁₀ ClNS	[2][7][8][9]
Molecular Weight	175.68 g/mol	[2][7][9]
Physical Form	Liquid or Solid	[6][9][10]
Purity	≥97% (typical)	[10]
InChI Key	YGTDRZIMYRYHHD- UHFFFAOYSA-N	[9][10]
Storage Temperature	Refrigerator (2-8 °C)	[10]

Synthesis Protocol and Mechanistic Rationale

The construction of the **4-(Chloromethyl)-2-isopropylthiazole** scaffold is most reliably achieved through the Hantzsch thiazole synthesis. This classic condensation reaction provides a direct and efficient route to the target molecule.

The Hantzsch Synthesis Pathway

This methodology involves the reaction of a thioamide with an α -halocarbonyl compound. For our target, the key precursors are isothiobutyramide and 1,3-dichloroacetone. The process is a self-validating system where the formation of the stable aromatic thiazole ring is the thermodynamic driving force.

Caption: Workflow for the Hantzsch synthesis of the target thiazole.

Detailed Experimental Protocol

Objective: To synthesize **4-(Chloromethyl)-2-isopropylthiazole** from isothiobutyramide and 1,3-dichloroacetone.

Materials:

- Isothiobutyramide (1.0 eq)

- 1,3-Dichloroacetone (1.0 eq)
- Absolute Ethanol
- Ethyl Acetate (for extraction)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Sodium Sulfate

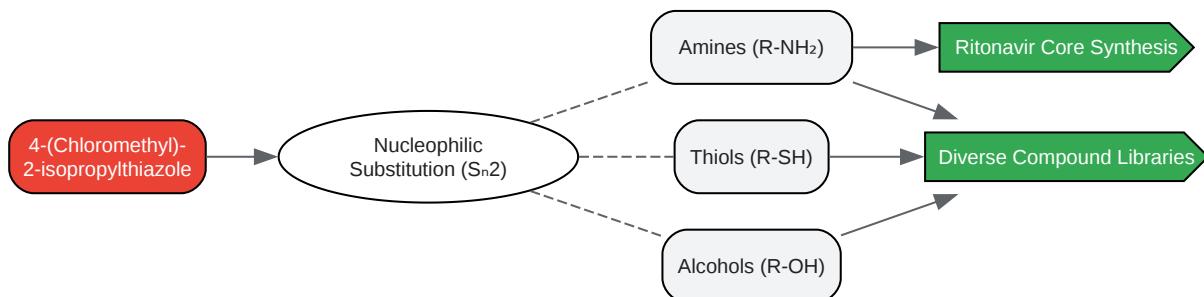
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve isothiobutyramide (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of thioamide).
- **Addition of α -Haloketone:** To this stirring solution, add 1,3-dichloroacetone (1.0 eq) portion-wise at room temperature. An exotherm may be observed; maintain the temperature below 30°C if necessary with a water bath.
- **Reaction Monitoring:** Allow the mixture to stir at room temperature overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
- **Extraction:** Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HCl formed) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure **4-(Chloromethyl)-2-isopropylthiazole**.

Expertise & Causality in Protocol Design

- Choice of Thioamide: Isobutyramide is converted to its thio-analogue in situ or in a prior step because the sulfur atom is a more potent nucleophile than oxygen, facilitating the initial attack on the α -haloketone, a critical step in the Hantzsch mechanism.
- α -Halocarbonyl Reactivity: 1,3-Dichloroacetone is the electrophilic partner. The reaction proceeds via initial nucleophilic attack of the thioamide sulfur on one of the chloromethyl carbons, followed by cyclization and dehydration to form the aromatic thiazole ring.[11]
- Solvent System: Ethanol is an ideal solvent as it effectively dissolves the polar starting materials and intermediates without interfering with the reaction.
- Aqueous Work-up: The bicarbonate wash is crucial. The condensation reaction liberates two equivalents of HCl, which can protonate the product and starting materials, hindering the reaction. Neutralization is essential for a clean extraction and high yield.

Utility in Pharmaceutical Research and Development


The title compound is not merely a laboratory curiosity; it is a validated and valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The chloromethyl group at the C4 position is a highly reactive electrophilic site, functioning as a synthetic handle for elaboration.

Keystone Intermediate for Ritonavir

The most prominent application of **4-(Chloromethyl)-2-isopropylthiazole** is its role as a key building block in the industrial synthesis of Ritonavir. Ritonavir is an HIV protease inhibitor that has been instrumental in the combination antiretroviral therapy (cART) used to manage HIV/AIDS. The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by an amine-containing fragment, seamlessly incorporating the 2-isopropylthiazole moiety into the final drug structure.[12]

Versatile Scaffold for Drug Discovery

The reactivity of the chloromethyl group allows for its facile reaction with a wide range of nucleophiles (N-, O-, and S-based), making it an ideal starting point for generating libraries of novel compounds for high-throughput screening.[13][14] This versatility enables the exploration of structure-activity relationships (SAR) to develop new therapeutic agents targeting a spectrum of diseases.[15][16]

[Click to download full resolution via product page](#)

Caption: Synthetic applications stemming from the reactive chloromethyl group.

Safety, Handling, and Storage

Authoritative handling of chemical reagents is paramount for laboratory safety and experimental reproducibility.

- Hazard Identification: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[10][17] It is designated with the GHS07 pictogram (Exclamation mark).[10]
- Personal Protective Equipment (PPE): Always use this chemical within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[17][18]
- Handling: Avoid all direct contact and inhalation of vapors.[18] Use proper glove removal technique to prevent skin contact. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[18]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under refrigeration (2-8 °C).[10][19] Keep away from strong oxidizing agents, acids, and bases.[18]
- Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Chloromethyl)-2-isopropylthiazole | 40516-57-2 | QBA51657 [biosynth.com]
- 3. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. 4-(Chloromethyl)-2-isopropyl]-4-thiazolyl hydrochloride | CAS 65386-28-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chembk.com [chembk.com]
- 7. sinfoobiotech.com [sinfoobiotech.com]
- 8. 4-(Chloromethyl)-2-isopropyl-1,3-thiazole [chemicalbook.com]
- 9. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]
- 10. 4-(Chloromethyl)-2-isopropylthiazole | 40516-57-2 [sigmaaldrich.com]
- 11. prepchem.com [prepchem.com]
- 12. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]

- 15. Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 4-(Chloromethyl)-2-isopropylthiazole.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586742#iupac-name-and-synonyms-for-4-chloromethyl-2-isopropylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com